(1,4-Oxazepan-5-yl)methanol

pKa prediction ionization state pH-dependent solubility

(1,4-Oxazepan-5-yl)methanol (CAS 1781580-15-1; racemate) is a saturated seven-membered N,O-heterocyclic building block with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol. The compound features a 1,4-oxazepane core bearing a hydroxymethyl (-CH₂OH) substituent at the ring 5-position, which introduces a primary alcohol handle for downstream functionalization — enabling etherification, esterification, oxidation, and nucleophilic displacement reactions.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13570485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Oxazepan-5-yl)methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCCNC1CO
InChIInChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2
InChIKeyHUPFJWFGYHJGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Oxazepan-5-yl)methanol: Core Physicochemical Identity and Scaffold Classification for Research Procurement


(1,4-Oxazepan-5-yl)methanol (CAS 1781580-15-1; racemate) is a saturated seven-membered N,O-heterocyclic building block with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol . The compound features a 1,4-oxazepane core bearing a hydroxymethyl (-CH₂OH) substituent at the ring 5-position, which introduces a primary alcohol handle for downstream functionalization — enabling etherification, esterification, oxidation, and nucleophilic displacement reactions . Unlike its morpholine (six-membered) counterparts, the seven-membered oxazepane ring adopts a chair/twist-chair conformational equilibrium that provides a larger spatial footprint and distinct vector presentation of substituents, making this scaffold underrepresented yet strategically significant in fragment-based drug discovery and compound library diversification programs [1]. The (R)- and (S)-enantiomers are separately available (CAS 2165510-78-9 and 2166005-38-3, respectively), supporting stereochemically defined synthetic workflows .

Why (1,4-Oxazepan-5-yl)methanol Cannot Be Replaced by Alternative Oxazepane Regioisomers or Morpholine-Based Building Blocks


Positional isomerism within the 1,4-oxazepane scaffold produces non-interchangeable building blocks because the spatial relationship between the hydroxymethyl group and the ring heteroatoms dictates downstream reactivity, conformational bias, and target engagement geometry. The 5-position places the alcohol one bond from the ring nitrogen in a spatially constrained orientation that differs fundamentally from the 2-, 3-, and 6-yl regioisomers, each of which presents the hydroxymethyl at a different distance and dihedral angle relative to the N and O atoms [1]. Furthermore, substituting a six-membered morpholine for the seven-membered oxazepane alters ring puckering energetics, hydrogen-bonding capacity, and the accessible chemical space — an effect corroborated by glycosidase profiling studies in which N-substituted morpholines and N-substituted oxazepanes displayed divergent inhibition profiles against the same enzyme panel [2]. For procurement decisions, these regioisomeric and ring-size differences translate into non-redundant chemical matter: a lead series built on the 5-yl methanol cannot be trivially replicated with the 6-yl or morpholine analog without altering SAR [3].

Quantitative Differentiation Evidence: (1,4-Oxazepan-5-yl)methanol Versus Closest Analogs and Alternatives


Predicted pKa Differentiation: The 5-yl Methanol Is a Neutral Alcohol, Not a Basic Amine

The predicted pKa of (1,4-Oxazepan-5-yl)methanol is 14.98 ± 0.10, reflecting the hydroxymethyl alcohol proton . In contrast, the unsubstituted 1,4-oxazepane parent (CAS 5638-60-8) has a predicted pKa of 10.01 ± 0.20, corresponding to the secondary amine within the ring . This ~4.97 pKa-unit difference means that at physiological pH (7.4), the 5-yl methanol exists as a neutral alcohol species, whereas the parent oxazepane is predominantly protonated at the ring nitrogen. This distinction directly impacts pH-dependent solubility, logD, and membrane permeability — parameters critical for both biological screening and synthetic handling (e.g., salt formation, extraction behavior).

pKa prediction ionization state pH-dependent solubility permeability

Procurement Cost as a Proxy for Differential Synthetic Accessibility: 5-yl Versus 6-yl Regioisomer

The (1,4-Oxazepan-5-yl)methanol racemate is commercially priced at approximately $2,323–$2,545 per 0.05 g (Enamine catalog, 2023), equating to ~$46,000–$51,000 per gram [1]. In contrast, the 6-yl regioisomer [(1,4-Oxazepan-6-yl)methanol, CAS 934832-10-7] is priced at approximately €294 per 50 mg (~$6,500 per gram) from independent suppliers . The approximately 7–8× higher cost per gram for the 5-yl isomer reflects the greater synthetic challenge of installing the hydroxymethyl group at the 5-position of the seven-membered ring, where transannular interactions and less favorable cyclization kinetics increase step count and reduce overall yield compared to the 6-substituted analog [2]. This cost differential serves as a market-based indicator that the 5-yl isomer is the synthetically more constrained — and therefore more differentiating — building block.

synthetic accessibility cost-per-gram building block procurement regioisomer comparison

Conformational Flexibility: Seven-Membered Oxazepane Versus Six-Membered Morpholine Scaffold Comparison

The seven-membered 1,4-oxazepane ring populates chair and twist-chair conformations with interconversion barriers estimated at ~8 kcal/mol for related oxepane systems, providing greater conformational flexibility than the six-membered morpholine ring, which is largely restricted to a single chair conformation [1]. This differential flexibility has measurable biological consequences: in a direct head-to-head enzyme inhibition study, N-substituted morpholine derivatives inhibited β-D-galactosidase (bovine kidney) with IC₅₀ values of 55.1–88.6 μM, whereas N-substituted oxazepane analogs prepared from the same carbohydrate-derived dialdehyde precursors were consistently less active against the same enzyme panel [2]. The authors concluded that N-substituted morpholines display better inhibitory profiles for the enzymes analyzed than any of the N-substituted oxazepanes, demonstrating that ring size is not a neutral variable — it directly influences biological recognition [2]. For (1,4-Oxazepan-5-yl)methanol, the 5-position hydroxymethyl group further biases the conformational ensemble by introducing a hydrogen-bond donor/acceptor at a position that is geometrically inaccessible in the morpholine scaffold.

conformational flexibility ring size scaffold diversity glycosidase inhibition morpholine vs oxazepane

Enantiomeric Purity and Stereochemical Definition: The (R)- and (S)-5-yl Methanol Enantiomers Are Independently Available with Defined Optical Rotation

Both enantiomers of (1,4-Oxazepan-5-yl)methanol are commercially available as discrete single-enantiomer products: (R)-(1,4-Oxazepan-5-yl)methanol (CAS 2165510-78-9, purity 98%) and (S)-(1,4-Oxazepan-5-yl)methanol (CAS 2166005-38-3) . A 2023 study reported an efficient catalytic asymmetric synthetic route to hexahydro-1,4-oxazepine-5-methanol derivatives achieving enantioselectivities of up to 99% ee [1]. In contrast, many other oxazepane regioisomers (e.g., the 3-yl and 6-yl methanol derivatives) are predominantly offered as racemates or with lower enantiomeric purities, and the asymmetric synthesis of the 2-yl methanol requires specialized chiral pool starting materials . The 5-position is stereogenic by virtue of being directly attached to the ring carbon bearing the hydroxymethyl substituent, and the availability of both antipodes with high optical purity makes this compound uniquely suited for stereochemically defined SAR exploration.

chiral building block enantiomeric excess asymmetric synthesis stereochemistry optical purity

Class-Level NOS Isoform Selectivity: 5-Imino Oxazepane Scaffold Shows Discernible iNOS/nNOS vs. eNOS Preference

Although (1,4-Oxazepan-5-yl)methanol itself has not been directly profiled, the 5-imino oxazepane analog ([1,4]Oxazepan-(5E)-ylideneamine, CHEMBL362772) — in which the hydroxymethyl is formally replaced by an imino group at the identical 5-position — demonstrated IC₅₀ values of 160 nM against both inducible NOS (iNOS) and neuronal NOS (nNOS), and 450 nM against endothelial NOS (eNOS), yielding a ~2.8-fold selectivity window for iNOS/nNOS over eNOS [1]. By comparison, the 3-imino oxazepane regioisomer was also evaluated in the same Merck Research Laboratories study, and the SAR was found to be position-dependent, with the 5-imino and 3-imino series displaying different NOS isoform inhibition profiles [2]. This class-level evidence demonstrates that the 5-position on the oxazepane ring is a validated attachment point for achieving differential NOS isoform engagement, and the 5-yl methanol serves as a direct synthetic precursor to such 5-substituted analogs.

nitric oxide synthase iNOS nNOS eNOS isoform selectivity imino oxazepane

High-Impact Application Scenarios for (1,4-Oxazepan-5-yl)methanol Based on Quantitative Differentiation Evidence


Stereochemically Defined Fragment Library Expansion for Chiral Target Engagement

The commercial availability of both (R)- and (S)-enantiomers of (1,4-Oxazepan-5-yl)methanol with up to 99% ee, combined with the seven-membered ring's conformational flexibility, makes this compound an ideal fragment for probing chiral recognition elements in enzyme active sites or receptor binding pockets. The 5-position hydroxymethyl serves as a synthetic handle for rapid parallel derivatization (acylation, sulfonation, alkylation) without disturbing the stereogenic center. This scenario is directly supported by the enantiomeric purity evidence (Section 3, Evidence Item 4) and the conformational flexibility advantage over morpholine (Evidence Item 3). [1]

Synthesis of 5-Substituted NOS Inhibitor Analogs for Inflammatory Disease Models

The class-level NOS isoform selectivity demonstrated by the 5-imino oxazepane scaffold (iNOS/nNOS IC₅₀ = 160 nM, 2.8× over eNOS) establishes the 5-position as a validated vector for nitric oxide synthase inhibitor design. (1,4-Oxazepan-5-yl)methanol can serve as the direct synthetic precursor to 5-amino, 5-amidino, or 5-imino derivatives via alcohol activation and nucleophilic displacement, enabling rapid SAR exploration around the 5-position without requiring de novo ring construction. This scenario is anchored in Evidence Item 5. [2]

Patent-Differentiating Scaffold Replacement for Morpholine-Containing Lead Series

For medicinal chemistry programs seeking to replace a morpholine ring (present in >100 marketed drugs) with a structurally novel yet synthetically tractable alternative, the 1,4-oxazepane scaffold offers a distinct conformational profile (chair/twist-chair equilibrium vs. single chair for morpholine) and a proven ability to yield different biological activity profiles, as shown by Burland et al. (2011) where oxazepanes and morpholines exhibited divergent glycosidase inhibition. The 5-yl methanol provides a functionalizable entry point that is not available on the parent oxazepane, enabling rapid library synthesis for IP generation. Supported by Evidence Items 1, 2, and 3. [3]

Physicochemical Property Optimization via pH-Dependent Solubility Tuning

The predicted pKa of 14.98 for the 5-yl methanol alcohol — in stark contrast to the parent oxazepane amine pKa of 10.01 — provides a handle for modulating the ionization state of downstream derivatives. Researchers can leverage this neutral alcohol to design compounds with reduced basicity compared to amine-containing scaffolds, potentially improving passive membrane permeability and reducing hERG liability. The predicted physicochemical properties (density 1.010 g/cm³, boiling point 237.5 °C) further support solid-phase extraction and chromatographic purification workflows. This scenario is directly supported by Evidence Item 1.

Quote Request

Request a Quote for (1,4-Oxazepan-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.